Bis(diethylene glycol) chlorendate
Description
Bis(diethylene glycol) chlorendate is a chlorinated ester derived from diethylene glycol (DEG, CAS 111-46-6) and a chlorinated acid, likely chlorendic acid or its anhydride. While direct data on this compound is sparse, its structure suggests two diethylene glycol units esterified with a chlorinated moiety, imparting unique chemical and physical properties. Chlorinated esters like this are often used as flame retardants, plasticizers, or intermediates in chemical synthesis due to their stability and reactivity .
Properties
CAS No. |
68833-65-8 |
|---|---|
Molecular Formula |
C17H20Cl6O8 |
Molecular Weight |
565.0 g/mol |
IUPAC Name |
bis[2-(2-hydroxyethoxy)ethyl] 1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate |
InChI |
InChI=1S/C17H20Cl6O8/c18-11-12(19)16(21)10(14(27)31-8-6-29-4-2-25)9(15(11,20)17(16,22)23)13(26)30-7-5-28-3-1-24/h9-10,24-25H,1-8H2 |
InChI Key |
KLOLGGOJHRWANR-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCOC(=O)C1C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)C(=O)OCCOCCO)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(diethylene glycol) chlorendate is typically synthesized through the reaction of diethylene glycol with phosgene. The reaction is carried out under controlled conditions to ensure the safe handling of phosgene, which is a highly toxic gas. The general reaction can be represented as follows:
C4H10O3+2COCl2→C6H8Cl2O5+2HCl
The reaction is usually conducted in the presence of a solvent such as toluene or dichloromethane, and the temperature is maintained at around 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound involves the continuous feeding of diethylene glycol and phosgene into a reactor. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials. The final product is purified through techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
Bis(diethylene glycol) chlorendate undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form diethylene glycol and hydrochloric acid.
Alcoholysis: Reacts with alcohols to form diethylene glycol monoesters and hydrochloric acid.
Aminolysis: Reacts with amines to form diethylene glycol amides and hydrochloric acid.
Common Reagents and Conditions
Hydrolysis: Water, typically under acidic or basic conditions.
Alcoholysis: Alcohols such as methanol or ethanol, often in the presence of a catalyst.
Aminolysis: Amines such as aniline or ethylamine, usually at room temperature.
Major Products Formed
Hydrolysis: Diethylene glycol and hydrochloric acid.
Alcoholysis: Diethylene glycol monoesters and hydrochloric acid.
Aminolysis: Diethylene glycol amides and hydrochloric acid.
Scientific Research Applications
Bis(diethylene glycol) chlorendate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of bis(diethylene glycol) chlorendate involves its reactivity with nucleophiles such as water, alcohols, and amines. The compound’s chlorocarbonate groups are highly reactive, allowing it to form esters, amides, and other derivatives through nucleophilic substitution reactions. These reactions typically proceed via the formation of a tetrahedral intermediate, followed by the elimination of hydrochloric acid .
Comparison with Similar Compounds
Structural and Functional Group Comparison
(a) Diethylene Glycol (DEG)
- Structure : DEG (HO-(CH₂CH₂O)₂-H) contains two ethylene oxide units linked by an ether bond.
- Properties : High boiling point (245°C), hygroscopic, and low acute inhalation toxicity but toxic upon ingestion (LD₅₀ ~1–2 g/kg in humans) .
- Applications : Solvent, humectant, and precursor for esters.
- Contrast : Bis(diethylene glycol) chlorendate replaces hydroxyl groups with chlorinated ester moieties, likely increasing hydrophobicity and thermal stability.
(b) Diethylene Glycol Dibutyl Ether (Butyldiglyme, CAS 112-73-2)
- Structure : Two butyl groups attached to DEG via ether linkages.
- Properties : Boiling point 256°C, low water solubility, used as a solvent in Grignard reactions .
- Contrast : Unlike the ether-linked butyldiglyme, this compound’s ester bonds and chlorine content may enhance reactivity in electrophilic substitutions.
(c) Chloroacetyl Chloride (CAC, CAS 79-04-9)
- Structure : Chlorinated acyl chloride (Cl₂CHCOCl).
- Properties : High reactivity, boiling point 107°C, and severe toxicity (AEGL-3: 4.7 ppm for 1 hour) .
- Contrast : While CAC is a reactive acylating agent, this compound’s esterified structure likely reduces acute reactivity but increases environmental persistence.
(d) Bis(2-chloroethyl) Ether (BCEE, CAS 111-44-4)
- Structure : Two chloroethyl groups linked by an ether bond.
- Properties: Carcinogenic (EPA Group B2), boiling point 178°C, and hydrolyzes to form DEG and chlorinated byproducts .
- Contrast : this compound’s ester linkages may resist hydrolysis compared to BCEE’s ether bonds, altering environmental degradation pathways.
Physical and Chemical Properties
*Estimated based on structural analogs.
Toxicity and Environmental Impact
- For example, bis(2-chloroethyl) ether is a suspected carcinogen , while chloroacetyl chloride poses acute inhalation hazards . This compound’s chlorine content may similarly elevate ecological risks, though specific data is lacking.
- Degradation : Unlike BCEE, which hydrolyzes to DEG and chlorinated alcohols , this compound’s ester bonds may require enzymatic or alkaline hydrolysis, prolonging environmental persistence.
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